molecular formula C9H12N8O3 B11100147 Ethanone, 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1-tetrazolyl]-1-morpholino-

Ethanone, 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1-tetrazolyl]-1-morpholino-

Cat. No.: B11100147
M. Wt: 280.24 g/mol
InChI Key: VRCVKRXIWTUEIP-UHFFFAOYSA-N
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Description

2-[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3,4-TETRAZOL-1-YL]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3,4-TETRAZOL-1-YL]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the oxadiazole and tetrazole rings. These rings are then coupled with a morpholine derivative to form the final compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3,4-TETRAZOL-1-YL]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3,4-TETRAZOL-1-YL]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3,4-TETRAZOL-1-YL]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3,4-TETRAZOL-1-YL]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE stands out due to its combination of oxadiazole, tetrazole, and morpholine moieties, which confer unique chemical and biological properties

Properties

Molecular Formula

C9H12N8O3

Molecular Weight

280.24 g/mol

IUPAC Name

2-[5-(4-amino-1,2,5-oxadiazol-3-yl)tetrazol-1-yl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C9H12N8O3/c10-8-7(12-20-13-8)9-11-14-15-17(9)5-6(18)16-1-3-19-4-2-16/h1-5H2,(H2,10,13)

InChI Key

VRCVKRXIWTUEIP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CN2C(=NN=N2)C3=NON=C3N

Origin of Product

United States

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